Tert-butyl hexa-1,5-dien-3-ylcarbamate
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Overview
Description
Tert-butyl hexa-1,5-dien-3-ylcarbamate: is an organic compound with the molecular formula C11H19NO2 and a molecular weight of 197.27 g/mol . It is characterized by the presence of a tert-butyl group, a hexa-1,5-diene moiety, and a carbamate functional group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl hexa-1,5-dien-3-ylcarbamate typically involves the reaction of hexa-1,5-diene with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the carbamate linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as distillation or recrystallization, are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl hexa-1,5-dien-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines .
Scientific Research Applications
Chemistry: Tert-butyl hexa-1,5-dien-3-ylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It may also serve as a model compound for investigating the metabolism and toxicity of carbamate-containing drugs .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl hexa-1,5-dien-3-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The pathways involved in these interactions depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Hexa-1,5-dien-3-ylcarbamate: Lacks the tert-butyl group, resulting in different reactivity and properties.
Tert-butyl carbamate: Does not contain the hexa-1,5-diene moiety, leading to distinct chemical behavior.
Hexa-1,5-dien-3-yl isocyanate: Contains an isocyanate group instead of a carbamate, affecting its reactivity and applications.
Uniqueness: Tert-butyl hexa-1,5-dien-3-ylcarbamate is unique due to the combination of its tert-butyl group, hexa-1,5-diene moiety, and carbamate functional group. This unique structure imparts specific reactivity and properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
tert-butyl N-hexa-1,5-dien-3-ylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-6-8-9(7-2)12-10(13)14-11(3,4)5/h6-7,9H,1-2,8H2,3-5H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHZTCUXADCIBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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